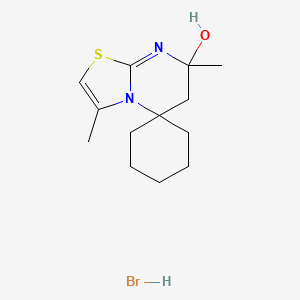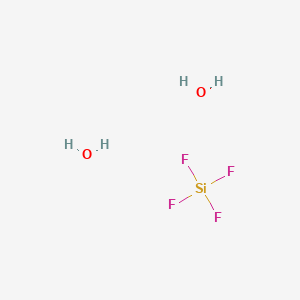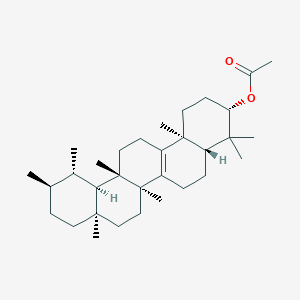
Isobauerenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobauerenyl acetate is a triterpenoid compound that belongs to a large and structurally diverse class of natural products. Triterpenoids are abundant in the plant kingdom, especially in higher plants. This compound is known for its unique structural properties and its occurrence in various natural sources.
准备方法
Isobauerenyl acetate can be synthesized through the esterification of bauerenyl acetate. The synthetic route involves the use of specific catalysts and reaction conditions to achieve the desired product. One common method involves the use of sulfuric acid as a catalyst in the esterification process. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity of the product.
化学反应分析
Isobauerenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its inertness to selenium dioxide and acetic acid even under drastic conditions. This inertness is attributed to its proposed conformations, which reflect the relative stability of the compound. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Isobauerenyl acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of triterpenoids under various conditions. In biology, it is investigated for its potential biological activities, including antimicrobial and antitumor properties. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, this compound is used in the synthesis of other valuable compounds and as a fragrance ingredient in perfumery.
作用机制
The mechanism of action of isobauerenyl acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in key physiological processes.
相似化合物的比较
Isobauerenyl acetate is similar to other triterpenoid compounds, such as bauerenyl acetate and isobornyl acetate. it is unique in its structural properties and reactivity. Unlike bauerenyl acetate, which undergoes oxidation to form a heteroannular diene, this compound remains inert under similar conditions. This difference in reactivity highlights the unique conformational stability of this compound. Other similar compounds include various triterpenes found in higher plants, each with distinct structural features and biological activities.
属性
CAS 编号 |
18541-62-3 |
|---|---|
分子式 |
C32H52O2 |
分子量 |
468.8 g/mol |
IUPAC 名称 |
[(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h20-21,25-27H,10-19H2,1-9H3/t20-,21+,25+,26+,27-,29-,30-,31-,32+/m1/s1 |
InChI 键 |
GXGXUGKOSZFXNS-AULXUAOGSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C4=C(CC[C@]3([C@@H]2[C@H]1C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)OC(=O)C)C)C)C |
规范 SMILES |
CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)OC(=O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


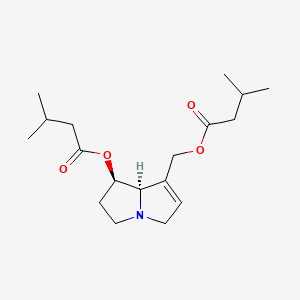
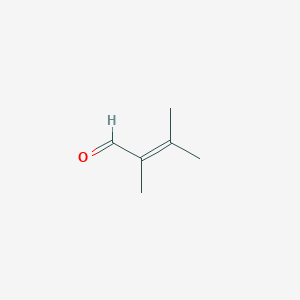
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
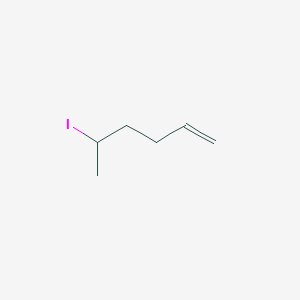
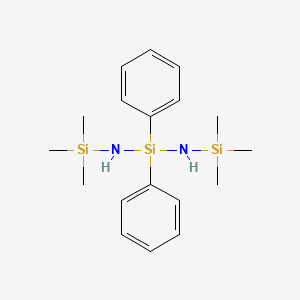
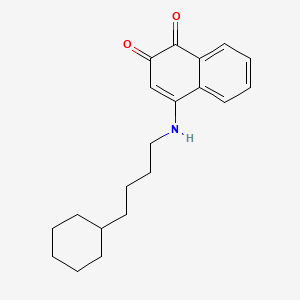



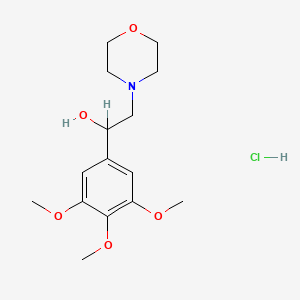
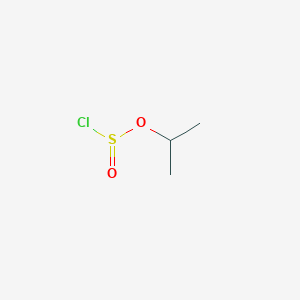
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
